3-(2-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
Description
This compound belongs to a class of fused chromeno-oxazinone derivatives, characterized by a cyclopenta-fused chromeno-oxazinone core and a 2-fluorobenzyl substituent. Its molecular formula is C21H18FNO3, with a molecular weight of 351.37 g/mol (calculated).
Properties
Molecular Formula |
C21H18FNO3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)methyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one |
InChI |
InChI=1S/C21H18FNO3/c22-18-7-2-1-4-13(18)10-23-11-17-19(25-12-23)9-8-15-14-5-3-6-16(14)21(24)26-20(15)17/h1-2,4,7-9H,3,5-6,10-12H2 |
InChI Key |
YQGMCEKAAFFAGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC4=C3CN(CO4)CC5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno structure, followed by the introduction of the oxazin ring and the fluorobenzyl group. Common reagents used in these reactions include fluorobenzyl bromide, cyclopentanone, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorobenzyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3-(2-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound’s unique structure makes it useful in materials science for creating novel polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain enzymes or receptors, while the chromeno and oxazin rings contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound shares structural similarities with other benzyl-substituted chromeno-oxazinones, differing primarily in substituent type and position. Key analogs and their properties are summarized below:
Table 1: Comparative Analysis of Chromeno-Oxazinone Derivatives
Key Observations:
Substituent Effects on Molecular Weight :
- Chlorine and trifluoromethyl groups increase molecular weight significantly compared to fluorine or methoxy substituents. For example, the 4-chloro analog (367.83 g/mol) is ~16.5 g/mol heavier than the 2-fluoro target compound .
- The trifluoromethyl analog in has the highest molecular weight (458.41 g/mol) due to the bulky CF3 group .
Melting Points: Fluorinated analogs (e.g., 4i, n=3) exhibit lower melting points (137–139°C) compared to non-fluorinated derivatives, likely due to reduced intermolecular interactions from the electronegative fluorine atom .
Electronic and Steric Effects :
- The 2-fluorobenzyl group in the target compound may enhance metabolic stability compared to 4-substituted analogs (e.g., 4-chlorobenzyl), as ortho-substituents often hinder enzymatic degradation .
- Methoxy groups (e.g., 2-methoxyphenyl analog) introduce polarity but may reduce bioavailability due to increased hydrogen-bonding capacity .
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